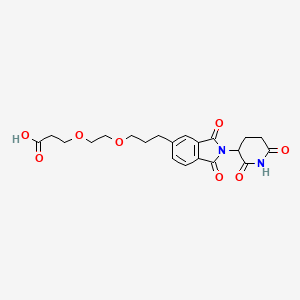

Thalidomide-5'-C3-PEG2-acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H24N2O8 |

|---|---|

Molecular Weight |

432.4 g/mol |

IUPAC Name |

3-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C21H24N2O8/c24-17-6-5-16(19(27)22-17)23-20(28)14-4-3-13(12-15(14)21(23)29)2-1-8-30-10-11-31-9-7-18(25)26/h3-4,12,16H,1-2,5-11H2,(H,25,26)(H,22,24,27) |

InChI Key |

GTGCYJYRVBGDPE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCOCCOCCC(=O)O |

Origin of Product |

United States |

Thalidomide and Immunomodulatory Imide Drugs Imids As E3 Ligase Ligands

Historical Context of Thalidomide's Role in Chemical Biology Research

Initially introduced in the 1950s as a sedative, thalidomide (B1683933) was soon found to be a potent anti-emetic and was widely prescribed to pregnant women for morning sickness. nih.govnews-medical.net This led to a devastating medical crisis, with thousands of children born with severe birth defects, a condition known as phocomelia. acs.orgnih.gov The tragedy prompted a significant tightening of drug approval regulations worldwide. acs.org

Despite its tragic past, researchers continued to investigate thalidomide's biological activities. In the 1960s, it was found to be effective in treating a complication of leprosy. nih.gov Later, in the 1990s, its anti-angiogenic properties were discovered. nih.gov These findings spurred renewed interest in thalidomide and its analogs, leading to their successful repurposing for the treatment of multiple myeloma and other cancers. news-medical.netnih.gov This resurgence in clinical use was paralleled by intense efforts to uncover its molecular mechanism of action, a quest that would ultimately revolutionize a corner of chemical biology.

Identification of Cereblon (CRBN) as a Primary Thalidomide Target

For decades, the precise molecular target of thalidomide remained elusive. A significant breakthrough occurred in 2010 when Cereblon (CRBN) was identified as the primary and direct target of thalidomide. acs.orgnih.gov This discovery was made using affinity chromatography techniques, where thalidomide was used as a "bait" to pull its binding partners out of cellular extracts. nih.gov

CRBN is a component of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4). nih.govnih.gov This complex plays a crucial role in the cell's protein disposal system, known as the ubiquitin-proteasome system. E3 ubiquitin ligases are responsible for recognizing specific substrate proteins and tagging them for degradation by the proteasome. The identification of CRBN as the thalidomide target provided a critical insight: thalidomide exerts its effects by modulating the activity of this E3 ligase complex. nih.govrsc.org It is now understood that CRBN is the direct target responsible for both the therapeutic and teratogenic effects of thalidomide. nih.govresearchgate.net

Molecular Basis of CRBN-Thalidomide Interaction

The interaction between thalidomide and CRBN is highly specific. Thalidomide and its analogs bind to a specific domain on CRBN, now known as the thalidomide-binding domain (TBD). nih.govoup.com Structural studies have revealed that the glutarimide (B196013) moiety of thalidomide is essential for this interaction, inserting into a "tri-trp pocket" within the TBD. rsc.orgoup.com

The binding of thalidomide to CRBN is not a simple inhibition or activation of the E3 ligase. Instead, it creates a new molecular surface on CRBN. This altered surface is then able to recognize and bind to proteins that the CRL4-CRBN complex would not normally interact with. These newly recognized proteins are termed "neosubstrates." nih.govrsc.org

Mechanism of CRBN Recruitment by Thalidomide Ligands in PROTAC Systems

The discovery of thalidomide's mechanism of action has been instrumental in the development of a powerful new technology called Proteolysis Targeting Chimeras (PROTACs). nih.gov PROTACs are heterobifunctional molecules, meaning they have two distinct functional ends connected by a chemical linker. nih.gov One end of the PROTAC is a ligand that binds to a specific E3 ubiquitin ligase, such as CRBN. The other end is a ligand that binds to a target protein of interest (POI), a protein that is implicated in a disease process. nih.gov

Thalidomide-5'-C3-PEG2-acid is an example of a building block used in the construction of PROTACs. broadpharm.commedkoo.com It incorporates the thalidomide core, which serves as the CRBN-recruiting element. The carboxylic acid group on the PEG2 linker provides a reactive handle for attaching a ligand that will bind to the target protein. broadpharm.commedkoo.com The PEG spacer enhances the water solubility and optimizes the distance between the E3 ligase and the target protein. broadpharm.com

By simultaneously binding to both CRBN and the target protein, the PROTAC brings the E3 ligase complex into close proximity with the target. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated target protein is then recognized and degraded by the proteasome. researchgate.net

Induced Proximity and Neo-Substrate Recognition in CRBN-Mediated Degradation

The concept of induced proximity is central to the function of both thalidomide-based "molecular glues" and PROTACs. researchgate.net In the case of molecular glues like thalidomide and its analogs (e.g., lenalidomide (B1683929) and pomalidomide), the drug itself acts as the inducer of proximity, bringing a neosubstrate to the CRBN E3 ligase for degradation. rsc.org

The recognition of neosubstrates by the CRBN-IMiD complex is a fascinating example of drug-induced protein-protein interactions. Structural studies have shown that the IMiD sits (B43327) at the interface between CRBN and the neosubstrate, creating a composite binding surface. rsc.org A common feature of many CRBN neosubstrates is a β-hairpin loop containing a critical glycine (B1666218) residue. rsc.orgbiorxiv.org This motif fits into the newly formed surface on CRBN when an IMiD is bound. rsc.org

This mechanism of action, where a small molecule redirects the activity of an E3 ligase to degrade new targets, has opened up a vast new area of "undruggable" targets for therapeutic intervention. biorxiv.org

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C21H23N3O9 | broadpharm.commedkoo.com |

| Molecular Weight | 461.43 g/mol | medkoo.com |

| IUPAC Name | 3-(2-(2-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carboxamido)ethoxy)ethoxy)propanoic acid | medkoo.com |

| Solubility | Soluble in DMSO, DCM, DMF | broadpharm.com |

| Storage | -20°C | broadpharm.com |

Table 2: Key Proteins in Thalidomide-Mediated Degradation

| Protein | Function | Role in Thalidomide Pathway |

| Cereblon (CRBN) | Substrate receptor for the CRL4 E3 ubiquitin ligase complex. | Direct target of thalidomide and its analogs. Binding of thalidomide alters its substrate specificity. nih.govrsc.org |

| Cullin 4 (CUL4A/B) | Scaffold protein of the CRL4 E3 ubiquitin ligase complex. | Forms the backbone of the E3 ligase complex that ubiquitinates target proteins. nih.gov |

| Damaged DNA-Binding Protein 1 (DDB1) | Adaptor protein in the CRL4 E3 ubiquitin ligase complex. | Links CRBN to the CUL4 scaffold. nih.gov |

| Ring-Box 1 (RBX1) | RING finger protein in the CRL4 E3 ubiquitin ligase complex. | Recruits the E2 ubiquitin-conjugating enzyme. rsc.org |

| Ikaros (IKZF1) and Aiolos (IKZF3) | Transcription factors. | Neosubstrates of the CRBN-lenalidomide complex, leading to their degradation and anti-myeloma effects. rsc.org |

| Casein Kinase 1α (CK1α) | Serine/threonine kinase. | Neosubstrate of the CRBN-lenalidomide complex, degradation of which is therapeutic in certain leukemias. nih.govrsc.org |

| GSPT1 | Translation termination factor. | Neosubstrate of the CRBN-CC-885 complex. rsc.org |

Compound Names Mentioned

Thalidomide

Lenalidomide

Pomalidomide

this compound

CC-885

dBET1

ARV-110

ARV-471

OTX015

TNO155

ARI-16

ARD-2128

Thalidomide 5 C3 Peg2 Acid As a Specialized Protac Building Block

Design Principles and Molecular Architecture of "Thalidomide-5'-C3-PEG2-acid"

Integration of the Thalidomide-Based CRBN Ligand Moiety

At the core of "this compound" lies the thalidomide (B1683933) moiety, a well-established and potent ligand for the E3 ubiquitin ligase Cereblon (CRBN). nih.govbohrium.com The discovery of thalidomide and its analogues as binders of CRBN was a pivotal moment in the development of targeted protein degradation, providing a readily available and effective means of recruiting this E3 ligase. The glutarimide (B196013) portion of the thalidomide molecule is primarily responsible for its binding to a specific pocket within the CRBN protein. nih.gov This interaction is crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is the prerequisite for the subsequent ubiquitination and degradation of the target protein.

Structural and Functional Characteristics of the Polyethylene (B3416737) Glycol (PEG2) Linker Component

Connecting the CRBN ligand to the target-binding moiety is a linker, and in the case of "this compound," this is a composite linker comprising a three-carbon (C3) alkyl chain and a two-unit polyethylene glycol (PEG2) spacer. The linker is far from being a passive component; its length, flexibility, and chemical composition are critical determinants of a PROTAC's efficacy. broadpharm.com

The length and flexibility of the linker are crucial for enabling the formation of a stable and productive ternary complex. chemshuttle.comnih.gov A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase. Conversely, an excessively long linker might not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer. broadpharm.com The combination of a C3 alkyl chain and a PEG2 unit in "this compound" provides a specific length and degree of flexibility that has been found to be effective in many PROTAC constructs. The flexible nature of the PEG component allows the PROTAC to adopt various conformations, facilitating the optimal orientation of the target protein and CRBN for ubiquitination. broadpharm.comprecisepeg.com

Reactivity and Strategic Utility of the Terminal Carboxylic Acid Group in PROTAC Construction

The terminal carboxylic acid group of "this compound" serves as a versatile and strategically important functional handle for the synthesis of PROTACs. semanticscholar.orgmedkoo.com This reactive group allows for the straightforward conjugation of the building block to a ligand for the protein of interest (POI). Typically, the carboxylic acid is activated using standard coupling reagents, such as HATU or EDC, to form a stable amide bond with a primary or secondary amine present on the POI ligand. semanticscholar.orgresearchgate.net This amide bond formation is a robust and widely used reaction in medicinal chemistry, making the assembly of the final PROTAC molecule efficient and reliable. medkoo.com The presence of this reactive handle provides a modular approach to PROTAC synthesis, allowing for the combination of the thalidomide-based CRBN recruiting element with a wide variety of target-binding ligands. medkoo.com

Positional Isomerism and Diversification at the Thalidomide Moiety Linker Attachment Point

The point at which the linker is attached to the thalidomide moiety is a critical parameter that can significantly impact the properties and activity of the resulting PROTAC. The two most common positions for linker attachment on the phthalimide (B116566) ring of thalidomide are the 4-position and the 5-position. nih.gov "this compound" utilizes the 5-position for linker attachment.

Structural studies of the thalidomide-CRBN complex have revealed that the phthalimide ring is situated at the entrance of the binding pocket, with different regions being solvent-exposed. bohrium.comnih.gov This solvent exposure allows for the attachment of a linker without disrupting the crucial interactions between the glutarimide ring and CRBN. bohrium.comnih.gov

Research has shown that the choice between the 4- and 5-position for linker attachment can influence the stability of the resulting PROTAC and its ability to induce the degradation of neosubstrates of CRBN. tenovapharma.com For instance, in some contexts, substitution at the 5-position has been observed to result in a decrease in the degradation of certain endogenous CRBN substrates compared to 4-position substituted analogues. This suggests that the linker vector can modulate the surface of the PROTAC-CRBN complex, thereby influencing its interactions with other proteins. This ability to fine-tune the activity profile of a PROTAC through positional isomerism is a powerful tool for developing more selective degraders. The selection of the 5-position in "this compound" therefore represents a specific design choice aimed at achieving a particular set of properties in the final PROTAC molecule.

| Compound Name | Linker Attachment Position | Linker Composition | Terminal Functional Group |

| This compound | 5-position | C3-PEG2 | Carboxylic Acid |

| Thalidomide-4'-oxyacetamide-PEG2-amine | 4-position | Oxyacetamide-PEG2 | Amine |

| Thalidomide-5-(PEG2-amine) | 5-position | PEG2 | Amine |

| Thalidomide-5-(PEG2-Cl) | 5-position | PEG2-Cl | Chlorine |

| Thalidomide-O-PEG2-NHS ester | 4-position (via oxygen) | PEG2 | NHS ester |

Comparative Analysis with Related Thalidomide-Derived Linkers

This compound is a specialized building block for Proteolysis Targeting Chimeras (PROTACs), designed to recruit the Cereblon (CRBN) E3 ubiquitin ligase. lumiprobe.comfrontiersin.org Its structure, featuring a thalidomide moiety linked at the 5-position of the phthalimide ring to a short polyethylene glycol (PEG) chain terminating in a carboxylic acid, is pivotal to its function. medkoo.combroadpharm.com This design allows for covalent attachment to a target protein ligand, forming a heterobifunctional PROTAC molecule that induces the degradation of the target protein. researchgate.net The choice of linker and its attachment point on the thalidomide scaffold significantly influences the resulting PROTAC's properties, including stability, cell permeability, and the efficiency of ternary complex formation. nih.govexplorationpub.com

A comparative analysis with other thalidomide-derived linkers reveals the strategic considerations in PROTAC design. Key variables include the point of attachment on the phthalimide ring, the linker's composition and length, and the terminal reactive group.

Linker Attachment Point:

The position where the linker is attached to the thalidomide core is a critical determinant of the biological activity and stability of the resulting PROTAC. nih.gov While various positions have been explored, connections at the 4- and 5-positions of the phthalimide ring are common. researchgate.net

Research indicates that attaching the linker at the 5-position, as in this compound, can influence the degradation capability of the resulting compound. nih.gov A study comparing a series of thalidomide-linker conjugates found that those with linkers at the 5-position of the phthalimide unit generally showed a reduced ability to degrade the neosubstrate Ikaros (IKZF1) compared to some C4-linked counterparts. nih.gov However, this can be advantageous in PROTAC design, where minimizing off-target or unintended "neosubstrate" degradation is often a goal to improve the safety profile of the degrader.

Linker Composition and Length:

The linker itself, composed of a three-carbon (C3) alkyl chain and a diethylene glycol (PEG2) unit, imparts specific properties. The PEG component is known to enhance the water solubility and improve the pharmacokinetic properties of the PROTAC molecule. broadpharm.com The length and flexibility of the linker are critical for enabling the optimal orientation of the E3 ligase and the target protein to form a productive ternary complex, which is a prerequisite for ubiquitination and subsequent degradation. explorationpub.com

PROTACs with linkers of varying lengths, such as those containing more PEG units (e.g., PEG4), have been developed. broadpharm.combroadpharm.com While longer linkers can sometimes improve ternary complex formation by reducing steric hindrance, shorter linkers like the one in this compound can also lead to potent degraders. explorationpub.com The optimal linker length is highly dependent on the specific target protein and the ligand used.

Terminal Functional Group:

This compound possesses a terminal carboxylic acid, which is a versatile functional group for conjugation. medkoo.combroadpharm.com This acid can be readily activated to react with primary or secondary amines on the target protein ligand to form a stable amide bond. medkoo.com This is a common and robust method for synthesizing PROTACs.

For comparison, other thalidomide-derived linkers are available with different terminal functional groups, offering alternative conjugation strategies. These include:

Thalidomide-5-(PEG2-amine): Features a terminal amine group, which can react with activated carboxylic acids or NHS esters. broadpharm.com

Thalidomide-5-(PEG2-azide): Contains a terminal azide (B81097) group, enabling "click chemistry" reactions with alkyne-functionalized ligands for a highly efficient and specific conjugation. broadpharm.com

Thalidomide-5'-propargyl-PEG2-acid: Incorporates a propargyl group (a terminal alkyne) for click chemistry. tenovapharma.com

Thalidomide-5-PEG2-Cl: A chloro-terminated linker for other types of nucleophilic substitution reactions. medchemexpress.com

The following table summarizes the properties of this compound in comparison to other related thalidomide-derived linkers.

| Property | This compound | Thalidomide-O-PEG2-carboxylic acid | Thalidomide-5-(PEG2-amine) | Thalidomide-5-(PEG2-azide) |

| Attachment Point | Phthalimide 5-position | Phthalimide 4-position (ether linkage) | Phthalimide 5-position | Phthalimide 5-position |

| Linker | C3-PEG2 | O-PEG2 | C3-PEG2 | C3-PEG2 |

| Terminal Group | Carboxylic Acid | Carboxylic Acid | Amine | Azide |

| Molecular Formula | C21H23N3O9 | C20H22N2O9 | C20H24N4O7 | C20H22N6O7 |

| Molecular Weight | 461.43 g/mol | 434.40 g/mol | 432.4 g/mol | 458.4 g/mol |

| Conjugation Chemistry | Amide bond formation | Amide bond formation | Amide bond formation | Click Chemistry |

| Key Feature | Standard linker for amide coupling | Ether linkage may alter stability/degradation profile | Provides alternative for coupling to activated acids | Allows for bioorthogonal "click" reaction |

| Reference | medkoo.com | lumiprobe.com | broadpharm.com | broadpharm.com |

This comparative analysis underscores that this compound is a highly specific tool in the PROTAC toolbox. Its particular combination of a 5-position attachment, a solubility-enhancing PEG2 linker, and a versatile carboxylic acid handle makes it a valuable building block for the rational design and synthesis of novel protein degraders. The selection of this linker over others is a strategic choice based on the desired stability, neosubstrate profile, and synthetic route for a given targeted protein degradation project. nih.gov

Mechanistic and Biophysical Investigations of Thalidomide 5 C3 Peg2 Acid in Ternary Complex Formation

Principles of E3 Ligase-PROTAC-Target Protein Ternary Complex Assembly

The assembly of the E3 ligase-PROTAC-target protein ternary complex is a dynamic, multi-step process governed by the principles of molecular recognition and binding kinetics. jove.com A PROTAC, by its bifunctional nature, orchestrates this assembly by simultaneously engaging an E3 ligase and a protein of interest (POI). nih.gov The thalidomide (B1683933) component of "Thalidomide-5'-C3-PEG2-acid" specifically recruits the Cereblon (CRBN) E3 ligase, which is part of the larger Cullin-RING Ligase 4 (CRL4^CRBN^) complex. nih.gov

Positive Cooperativity (α > 1): The formation of the first binary complex enhances the binding affinity for the second protein. This is often driven by favorable protein-protein interactions (PPIs) between the E3 ligase and the target protein, which are induced and stabilized by the PROTAC. nih.gov

Negative Cooperativity (α < 1): The binding of the first protein sterically or allosterically hinders the binding of the second.

No Cooperativity (α = 1): The two binding events are independent.

High positive cooperativity is a desirable feature in PROTAC design as it leads to the formation of a more stable ternary complex, which is often, though not always, correlated with more efficient protein degradation. springernature.com The physicochemical properties of the linker, such as the PEG2 component of "this compound," play a vital role in allowing the necessary flexibility for the complex to adopt a conformation that maximizes these favorable PPIs. precisepeg.comresearchgate.net

Role of "this compound" in Facilitating Neo-Protein-Protein Interactions

The thalidomide moiety of "this compound" acts as a "molecular glue," altering the surface of the CRBN E3 ligase to create a novel binding interface. nih.govnih.gov The glutarimide (B196013) ring of thalidomide binds within a hydrophobic pocket of CRBN, leaving the phthalimide (B116566) portion solvent-exposed. This reconfigured surface can then recognize and bind to specific motifs, often a structural feature known as a G-loop, on a target protein that would not normally be a substrate for CRBN. nih.govnih.gov This induced interaction is a prime example of facilitating neo-protein-protein interactions.

In the context of a PROTAC, the thalidomide component anchors the CRL4^CRBN^ complex. The linker then tethers a warhead that binds to the target protein, bringing it into proximity with the newly formed binding surface on CRBN. This proximity dramatically increases the effective concentration of the binding partners, promoting the formation of the ternary complex. The flexibility and length of the PEG2 linker are critical in this process, allowing the two proteins to orient themselves correctly to establish these new, productive contacts. nih.gov These induced PPIs are a key source of the positive cooperativity that stabilizes the ternary complex. nih.gov For example, structural studies of the PROTAC MZ1 in a complex with the VHL E3 ligase and the BRD4 protein revealed extensive new interactions between the two proteins that are not present in their binary states. nih.gov

Impact of Linker Characteristics on Ternary Complex Stability and Stoichiometry

The linker is not a passive spacer but an active contributor to the properties of the PROTAC and the stability of the ternary complex. The characteristics of the "C3-PEG2-acid" portion of the molecule—its length, flexibility, and composition—are critical determinants of PROTAC efficacy. precisepeg.com

Length: The linker's length must be optimal to bridge the target protein and the E3 ligase without introducing steric clashes or being too long, which could lead to unproductive binding geometries and reduced ubiquitination efficiency. researchgate.net A short linker, like the C3-PEG2 chain, provides a degree of conformational restriction that can be advantageous.

Flexibility: Flexible linkers, such as those based on polyethylene (B3416737) glycol (PEG), can allow the PROTAC to adopt multiple conformations, facilitating the "handshake" between the E3 ligase and the target protein. researchgate.netresearchgate.net However, excessive flexibility can come at an entropic cost upon binding, potentially destabilizing the complex. The relatively short PEG2 unit offers controlled flexibility.

Composition: The PEG component increases the hydrophilicity and water solubility of the PROTAC, which can improve its physicochemical properties. precisepeg.com The terminal carboxylic acid provides a versatile attachment point for synthesizing the final PROTAC molecule by forming a stable amide bond with an amine on the target-binding ligand. medkoo.com

The linker's characteristics directly influence the stability and stoichiometry of the ternary complex. An optimized linker facilitates the protein-protein interactions that lead to positive cooperativity and a stable 1:1:1 complex of E3 ligase:PROTAC:target. researchgate.net An ill-suited linker can lead to the formation of unproductive binary complexes or unstable ternary complexes, which can be detrimental to degradation.

| Linker Characteristic | Influence on Ternary Complex | Example from Analogous PROTACs |

|---|---|---|

| Length | Determines the distance and orientation between the E3 ligase and target protein. Affects cooperativity and potential for steric clash. | Studies on BTK degraders showed that varying PEG linker length (n=2 to 5) significantly altered degradation potency, with a 3-unit PEG linker often being optimal. |

| Flexibility | Allows for induced-fit binding and accommodates various protein surfaces. High flexibility can have an entropic penalty. researchgate.net | Molecular dynamics simulations of the flexible PEG linker in the PROTAC MZ1 showed it adopts a compact conformation to facilitate protein-protein interactions in the ternary complex. researchgate.net |

| Composition | Affects solubility, cell permeability, and potential for direct interactions with the proteins. PEG units enhance hydrophilicity. precisepeg.com | Incorporation of PEG linkers in CRBN-based PROTACs has been shown to improve solubility and degradation efficiency compared to purely alkyl linkers. researchgate.net |

Structural Biology Approaches to Elucidate Ternary Complex Interactions Involving "this compound"

Understanding the three-dimensional architecture of ternary complexes is crucial for the rational design of effective PROTACs. X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM) are the primary techniques used to obtain high-resolution structural information. rsc.orgrcsb.org

These structural studies have provided invaluable insights into how thalidomide-based PROTACs function. For instance, crystal structures of CRBN-dBET1-BRD4 revealed that the PROTAC induces a specific orientation between the E3 ligase and the target protein, creating a composite binding surface. nih.gov The linker, while often flexible in solution, frequently adopts a more rigid and defined conformation within the crystal structure, stabilized by intramolecular and intermolecular contacts. nih.gov

While a specific crystal structure involving "this compound" is not publicly available, the wealth of data on similar CRBN-based PROTACs allows for robust modeling and informed predictions. acs.org Computational methods, such as molecular dynamics simulations and protein-protein docking, are used to predict the structure of ternary complexes and understand the dynamic nature of their assembly. acs.org These models, validated against existing crystal structures, help rationalize the structure-activity relationships of different linkers and guide the design of new PROTACs with improved properties. nih.gov

| PROTAC | Target Protein | PDB ID | Key Structural Finding |

|---|---|---|---|

| dBET1 | BRD4 | 5FQD | Demonstrated the "molecular glue" mechanism where the thalidomide derivative alters the CRBN surface to bind the target. nih.gov |

| dBET6 | BRD4(BD1) | 6BOY | Showed how a longer PEG-containing linker folds to accommodate extensive protein-protein contacts, leading to high cooperativity. nih.gov |

| CFT-1297 | BRD4(BD2) | 8RQ9 | Highlighted a compact ternary complex structure enabled by a rigid linker, providing a template for rational design. rcsb.org |

Ubiquitination Kinetics and Subsequent Proteasomal Degradation Pathways Triggered by "this compound" PROTACs

The successful formation of a stable ternary complex is the prerequisite for the enzymatic cascade that leads to protein degradation. researchgate.net Once assembled, the CRL4^CRBN^ complex, recruited by the thalidomide moiety, acts as a scaffold to bring a charged E2 conjugating enzyme into close proximity with the target protein. nih.gov This proximity facilitates the transfer of ubiquitin molecules from the E2 enzyme to accessible lysine (B10760008) residues on the surface of the target protein. The formation of a polyubiquitin (B1169507) chain serves as a recognition signal for the 26S proteasome. lumiprobe.comnih.gov

The kinetics of this process are critical. The rate and extent of target ubiquitination depend on:

Ternary Complex Stability: A stable, long-lived complex generally allows for more efficient ubiquitination. jove.com

Spatial Orientation: The geometry of the complex, dictated by the PROTAC linker, must correctly position the target's lysine residues relative to the E2 enzyme's active site. nih.gov

Catalytic Turnover: After ubiquitination, the target protein is released, freeing the PROTAC and E3 ligase to engage another target molecule in a catalytic cycle. acs.org

Studies on thalidomide analogs have shown that different substrates are degraded with different kinetics, with some proteins being maximally degraded within hours. sci-hub.se The degradation pathway initiated by a "this compound"-containing PROTAC is dependent on the ubiquitin-proteasome system (UPS). This is confirmed experimentally by observing that co-treatment with a proteasome inhibitor (like carfilzomib (B1684676) or MG132) or an inhibitor of the E1 ubiquitin-activating enzyme rescues the target protein from degradation. acs.orgacs.org

Synthetic Methodologies and Chemical Applications of Thalidomide 5 C3 Peg2 Acid in Protac Development

Strategies for Conjugation of "Thalidomide-5'-C3-PEG2-acid" to Target Protein Ligands

The conjugation of "this compound" to a target protein ligand is a pivotal step in PROTAC synthesis. The terminal carboxylic acid of the linker serves as a versatile chemical handle for this purpose, primarily through the formation of a stable amide bond.

Amide Bond Formation via Carboxylic Acid Functionalization

The primary strategy for conjugating "this compound" involves the formation of an amide bond with a primary or secondary amine present on the target protein ligand. broadpharm.commedkoo.com This reaction is a cornerstone of bioconjugation and peptide chemistry due to the high stability of the resulting amide linkage. The carboxylic acid of the "this compound" is first activated to a more reactive species, which is then susceptible to nucleophilic attack by the amine on the protein ligand. This method provides a robust and reliable means of assembling the final PROTAC molecule.

Utilization of Peptide Coupling Reagents in Linker Elongation and Conjugation (e.g., HATU, EDC, PyBOP)

To facilitate the efficient formation of the amide bond, a variety of peptide coupling reagents are employed. These reagents activate the carboxylic acid of "this compound", enhancing its reactivity towards the amine on the target protein ligand. lumiprobe.combroadpharm.com Commonly used coupling reagents include:

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient coupling reagent known for its rapid reaction times and low rates of racemization. It is particularly effective for sterically hindered couplings. peptide.comsigmaaldrich.com

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide (B86325) that is often used in combination with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to increase coupling efficiency and suppress side reactions. medkoo.compeptide.com

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based coupling reagent that is a non-toxic alternative to BOP and provides rapid and efficient couplings. lumiprobe.combachem.com

The choice of coupling reagent can be critical and is often determined by the specific properties of the target protein ligand, such as steric hindrance and solubility. sigmaaldrich.com

Table 1: Common Peptide Coupling Reagents for Conjugation of "this compound"

| Coupling Reagent | Activating Mechanism | Key Features |

| HATU | Forms a highly reactive OAt-ester. | Fast reaction rates, low racemization, effective for hindered couplings. peptide.comsigmaaldrich.com |

| EDC | Forms an O-acylisourea intermediate. | Water-soluble byproducts, often used with additives like NHS or HOBt. peptide.com |

| PyBOP | Forms an OBt-active ester. | Non-toxic byproducts, efficient and rapid coupling. lumiprobe.combachem.com |

Modular Synthesis Approaches for the Generation of Diverse PROTAC Libraries Incorporating "this compound"

The modular nature of PROTACs lends itself to the generation of large and diverse libraries for screening and optimization. "this compound" is an ideal building block for such modular approaches. nih.gov A common strategy involves the parallel synthesis of a library of PROTACs by reacting "this compound" with a collection of different target protein ligands, each possessing a suitable amine handle. sigmaaldrich.com

This modularity allows for the systematic exploration of the structure-activity relationship (SAR) by varying the target protein ligand while keeping the E3 ligase ligand and linker constant. Furthermore, a library of pre-synthesized thalidomide-linker conjugates with varying linker lengths and compositions can be reacted with a single target protein ligand to optimize the linker component. nih.govsigmaaldrich.cn Solid-phase synthesis techniques have also been developed, where a thalidomide-linker moiety is pre-loaded onto a resin, allowing for the efficient and rapid synthesis of PROTAC libraries. rsc.org

High-Throughput Synthesis and Screening Methodologies for "this compound" Conjugates

To accelerate the discovery of potent and selective PROTACs, high-throughput synthesis and screening (HTS) methodologies are increasingly being adopted. Miniaturized and automated platforms enable the rapid synthesis of large arrays of PROTACs in parallel, using minimal amounts of starting materials. scienceintheclassroom.org For instance, nanomole-scale synthesis in multi-well plates can generate hundreds to thousands of unique PROTACs derived from "this compound" and a library of target protein ligands.

Following synthesis, these PROTAC libraries can be subjected to a variety of high-throughput screening assays to assess their degradation efficacy. Common HTS-compatible screening methods include:

Cell-based protein degradation assays: Utilizing techniques like Western blotting, ELISA, or reporter assays (e.g., luciferase or fluorescent protein fusions) to quantify the reduction in the levels of the target protein.

Biophysical binding assays: Techniques such as fluorescence polarization (FP) or surface plasmon resonance (SPR) can be used to measure the binding affinity of the PROTACs to both the target protein and the E3 ligase.

Cell viability assays: To assess the cytotoxic effects of the PROTACs on cancer cell lines or other relevant cell models. nih.gov

Table 2: High-Throughput Screening Assays for "this compound" Conjugates

| Assay Type | Principle | Information Gained | Throughput |

| Western Blot | Antibody-based detection of target protein levels in cell lysates. | Direct measure of protein degradation. | Low to Medium |

| Reporter Assays | Measurement of a reporter signal (e.g., luminescence, fluorescence) linked to target protein expression. | Indirect measure of protein degradation. | High |

| Fluorescence Polarization | Measures changes in the polarization of fluorescently labeled ligands upon binding to proteins. | Binding affinity to target protein and E3 ligase. | High |

| Cell Viability Assays | Colorimetric or fluorometric measurement of cell health. | Cytotoxicity of the PROTAC. | High |

Chemical Optimization of the Linker Moiety within the "this compound" Scaffold for Enhanced Degradation Efficacy

The linker in a PROTAC is not merely a passive spacer but plays a crucial role in determining the efficacy of protein degradation. explorationpub.com The length, composition, and attachment points of the linker can significantly impact the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov

Starting with the "this compound" scaffold, systematic chemical optimization can be performed to enhance degradation efficacy. This involves synthesizing a series of analogues where the linker is modified. For example, the length of the PEG unit can be varied (e.g., PEG1, PEG3, PEG4) to modulate the distance between the two ends of the PROTAC. jenkemusa.com Studies have shown that even subtle changes in linker length, such as the addition of a single ethylene (B1197577) glycol unit, can have a profound impact on degradation potency and selectivity. explorationpub.com

Furthermore, the composition of the linker can be altered to fine-tune its physicochemical properties. For instance, replacing the PEG motif with a more rigid alkyl chain or incorporating heterocyclic structures can influence the conformational flexibility of the PROTAC, which in turn can affect ternary complex formation. nih.gov The hydrophilicity of the linker, provided by the PEG units in "this compound," is generally beneficial for improving the solubility of the PROTAC molecule. broadpharm.com

The optimal linker is often target-dependent, and therefore, a systematic "linkerology" approach is typically required to identify the most effective linker for a given target protein. This iterative process of synthesis and biological evaluation is central to the development of highly potent and selective PROTAC degraders.

Research Applications and Biological Insights Derived from Thalidomide 5 C3 Peg2 Acid Protacs

Development of PROTACs for Specific Protein Targets Employing "Thalidomide-5'-C3-PEG2-acid"

The modular nature of PROTACs, enabled by versatile linkers like "this compound," allows for the rational design of degraders for a wide array of protein targets. This specific linker provides a flexible and soluble connection between the CRBN E3 ligase binder (thalidomide) and a ligand for the protein of interest. The terminal carboxylic acid group on the PEG linker offers a convenient handle for conjugation to various protein-targeting moieties. nih.govexplorationpub.com

Targeted Degradation of Challenging Protein Targets, Including "Undruggable" Proteins

A significant advantage of PROTAC technology is its ability to target proteins that have traditionally been difficult to inhibit with small molecules, such as transcription factors and scaffolding proteins. researchgate.net These "undruggable" targets often lack well-defined active sites for conventional inhibitors to bind. PROTACs, however, only require a binding site to bring the target in proximity to the E3 ligase machinery for degradation.

While specific examples of PROTACs utilizing the exact "this compound" linker for degrading "undruggable" proteins are not yet widely detailed in published literature, the principles are well-established. For instance, the degradation of fusion proteins in leukemia has been demonstrated using pomalidomide-based degraders, highlighting the potential for targeting aberrant cancer-driving proteins. researchgate.net The development of degraders for transcription factors like Helios and the oncogenic fusion protein PLZF-RARα further underscores the capability of CRBN-recruiting PROTACs to address challenging targets. nih.govresearchgate.net The "this compound" linker, with its defined length and composition, is a valuable component in the synthesis of libraries of PROTACs aimed at identifying effective degraders for such challenging proteins.

Elucidation of Protein Function and Disease Mechanisms Through PROTAC-Mediated Protein Knockdown

The ability to rapidly and selectively degrade a specific protein provides a powerful method to study its function within a biological system. PROTACs constructed with "this compound" can serve as chemical tools to induce "knockdown" of a target protein, allowing researchers to observe the resulting phenotypic changes and elucidate the protein's role in cellular pathways and disease pathogenesis.

This approach offers advantages over genetic methods like RNA interference (RNAi) or CRISPR-Cas9, as it operates at the protein level and can offer more rapid and tunable control over protein abundance. For example, the development of PROTACs against the androgen receptor (AR) and estrogen receptor (ER), both key drivers in certain cancers, has not only provided potential therapeutic avenues but also deepened the understanding of their roles in cancer progression. nih.gov

Mechanistic Studies of Ubiquitin-Proteasome System Dynamics Using Targeted Degraders

PROTACs that utilize "this compound" are instrumental in studying the intricacies of the ubiquitin-proteasome system (UPS). The formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase is a key event in initiating protein degradation. The structure and flexibility of the linker, in this case, the C3-PEG2 chain, can significantly influence the stability and efficiency of this complex, thereby affecting the rate and extent of ubiquitination and subsequent degradation. nih.gov

By systematically varying the linker composition and length, researchers can probe the geometric and energetic requirements for effective ternary complex formation. This provides valuable insights into the plasticity of the UPS and the specific interactions that govern E3 ligase-substrate recognition.

Investigation of Neosubstrate Selectivity and Specificity in CRBN-Mediated Degradation

An important area of research in the field of CRBN-based degraders is the phenomenon of "neosubstrate" degradation. The binding of a ligand, such as the thalidomide (B1683933) moiety of the PROTAC, to CRBN can alter its substrate specificity, leading to the degradation of proteins that are not the intended target. nih.gov This can have both therapeutic and off-target consequences.

The structure of the PROTAC, including the linker, can influence this neosubstrate profile. Studies have shown that even subtle changes in the linker can alter which proteins are recruited for degradation. nih.gov Therefore, PROTACs synthesized with "this compound" can be used to systematically investigate how the linker contributes to neosubstrate selectivity. Understanding these relationships is crucial for designing safer and more specific protein degraders. For example, redirecting the neosubstrate specificity of a PROTAC has been demonstrated in the development of a triple degrader for CDK4/CDK6 and Helios. nih.gov

Advancements in Chemical Probe Development for Cellular Pathway Analysis

Beyond their therapeutic potential, PROTACs are valuable as chemical probes for basic biological research. nih.gov A chemical probe is a small molecule used to study and manipulate a biological system. PROTACs built with "this compound" can be designed to be highly selective for a particular protein, allowing for its specific removal from the cellular environment.

This enables researchers to dissect complex cellular signaling pathways by observing the effects of the targeted protein's absence. The development of such probes is a rapidly advancing area, with the potential to uncover novel biological mechanisms and identify new therapeutic targets.

Advanced Academic Perspectives and Emerging Research Directions

Exploration of Novel Linker Chemistries and Architectural Variants in "Thalidomide-5'-C3-PEG2-acid" Analogs

The linker connecting the CRBN-binding moiety to the target protein ligand is a critical determinant of PROTAC efficacy. In analogs of "this compound," the intrinsic C3-PEG2-acid linker itself represents a specific chemical choice, but it also serves as a foundational scaffold for further innovation. Researchers are actively exploring variations in linker composition, length, and rigidity to optimize the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).

Key areas of investigation include:

Linker Length and Flexibility: The polyethylene (B3416737) glycol (PEG) unit in "this compound" imparts a degree of flexibility and hydrophilicity to the linker. Studies are systematically evaluating how shortening or extending the PEG chain, or replacing it with more rigid aliphatic or aromatic structures, impacts the geometry of the ternary complex and, consequently, the efficiency of ubiquitination and degradation.

Introduction of Functional Groups: The carboxylic acid group provides a convenient attachment point for the target protein ligand. However, researchers are exploring the introduction of other functional groups within the linker to bestow additional properties. For instance, incorporating photo-cleavable groups or "traceless" linkers that self-immolate upon target engagement can offer greater temporal and spatial control over protein degradation.

Branched and Heterobifunctional Linkers: Moving beyond linear linkers, architectural variants are being explored. Branched linkers could allow for the attachment of multiple targeting ligands or the incorporation of imaging agents for diagnostic purposes. Heterobifunctional linkers that can react with specific amino acid residues on the target protein can lead to covalent PROTACs with prolonged duration of action.

The following table summarizes some of the conceptual architectural variants being explored for linkers in PROTACs, which could be applied to analogs of "this compound".

| Linker Type | Key Feature | Potential Advantage |

| PEG-based | Flexible, hydrophilic | Improved solubility and cell permeability |

| Alkyl-based | More rigid | Constrains ternary complex conformation |

| Aromatic | Rigid | Can provide favorable pi-stacking interactions |

| Photo-cleavable | Light-sensitive cleavage | Spatiotemporal control of PROTAC activity |

| Branched | Multiple attachment points | Multi-targeting or diagnostic applications |

Integration of "this compound" into Multi-Targeting or Bifunctional Degraders

The modular nature of PROTACs allows for the development of multi-targeting or bifunctional degraders. By incorporating a ligand that can bind to multiple proteins or by designing a PROTAC with two distinct target-binding warheads, a single molecule can induce the degradation of several disease-relevant proteins simultaneously.

"this compound" is a valuable component for such strategies. For instance, a PROTAC could be synthesized where the warhead targets a protein that is part of a pathogenic protein complex. The degradation of this single protein could lead to the destabilization and subsequent degradation of the entire complex.

Another approach is the creation of dual-target PROTACs. In this design, two different warheads are attached to a central linker scaffold that also includes the "this compound" moiety. This could be particularly advantageous in complex diseases like cancer, where multiple signaling pathways are often dysregulated. For example, a single PROTAC could be designed to degrade both a kinase involved in cell proliferation and a protein that confers resistance to conventional therapies.

Development of Optically or Chemically Controllable PROTACs Based on "this compound" Scaffolds

A significant frontier in PROTAC research is the development of externally controllable systems to enhance precision and minimize off-target effects. "this compound" scaffolds are being investigated for their potential in creating such "smart" degraders.

Optically Controllable PROTACs (photoPROTACs): These molecules incorporate a photolabile caging group that renders the PROTAC inactive until it is exposed to a specific wavelength of light. This light-induced activation allows for precise spatiotemporal control over protein degradation, enabling researchers to study protein function in specific cellular compartments or tissues. The linker or the thalidomide (B1683933) core of a "this compound"-based PROTAC could be modified with a photocleavable group to achieve this control.

Chemically Controllable PROTACs: These PROTACs are designed to be activated or deactivated by the presence of a specific small molecule. This can be achieved through several mechanisms, such as allosteric regulation of the PROTAC's binding to its target or the E3 ligase, or through a chemically induced proximity event that assembles the active PROTAC from two inactive precursors. The "this compound" structure provides a stable platform for incorporating the necessary responsive elements for chemical control.

Investigating PROTACs Utilizing CRBN-Binding Ligands for Non-Canonical Degradation Pathways

While the primary mechanism of action for PROTACs is degradation via the ubiquitin-proteasome system (UPS), there is growing interest in exploring non-canonical degradation pathways. PROTACs utilizing CRBN-binding ligands like "this compound" could potentially be engineered to hijack other cellular degradation machinery.

For example, research is beginning to explore the possibility of directing target proteins to autophagy, a cellular process that degrades and recycles cellular components within lysosomes. By modifying the linker or incorporating specific motifs, it may be possible to create "AUTACs" (autophagy-targeting chimeras) that utilize the CRBN-binding moiety for initial target recognition but ultimately shuttle the target protein to the autophagic pathway. This could be particularly useful for degrading protein aggregates or even entire organelles that are not amenable to proteasomal degradation.

Furthermore, the choice of E3 ligase itself can influence the downstream consequences of target degradation. While over 600 E3 ligases exist in human cells, only a handful are routinely used in PROTAC design. The use of CRBN, recruited by thalidomide derivatives, is widespread, but exploring how this specific ligase may have unique downstream signaling consequences compared to other E3 ligases like VHL is an active area of research.

Computational Design and Predictive Modeling of "this compound" PROTACs

The rational design of effective PROTACs is a complex multiparameter optimization problem. To accelerate this process, computational and in silico methods are becoming increasingly indispensable.

Molecular Docking and Dynamics Simulations for Ternary Complex Prediction

Predicting the three-dimensional structure of the ternary complex formed by the target protein, the PROTAC, and the E3 ligase is crucial for understanding PROTAC efficacy. Molecular docking simulations can be used to predict the preferred binding modes of the "this compound"-based PROTAC to both the target protein and CRBN.

Following docking, molecular dynamics (MD) simulations can provide insights into the stability and dynamics of the formed ternary complex. These simulations can help to:

Assess the cooperativity of binding (i.e., whether the binding of the PROTAC to one protein enhances its affinity for the other).

Identify the key amino acid residues involved in the protein-protein interactions within the ternary complex.

The following table outlines the key computational techniques used in ternary complex prediction.

| Computational Technique | Purpose | Key Insights |

| Molecular Docking | Predicts binding poses of the PROTAC | Initial assessment of binding feasibility |

| Molecular Dynamics (MD) | Simulates the movement of atoms over time | Stability, cooperativity, and flexibility of the ternary complex |

| Free Energy Calculations | Estimates the binding affinity | Quantitative prediction of binding strength |

In Silico Approaches for Predicting Degradation Efficiency

Beyond predicting the formation of the ternary complex, computational methods are being developed to predict the ultimate degradation efficiency of a PROTAC. These approaches often involve machine learning models trained on experimental data from previously synthesized PROTACs.

The input features for these models can include a wide range of descriptors for the "this compound"-based PROTAC, the target protein, and the E3 ligase, such as:

PROTAC properties: Molecular weight, lipophilicity, linker length, and flexibility.

Target protein properties: Abundance, cellular localization, and the presence of accessible lysine (B10760008) residues for ubiquitination.

Ternary complex properties: Predicted stability, cooperativity, and the distance and orientation between the E3 ligase's active site and the target's lysine residues.

By integrating these diverse data points, in silico models aim to provide a predictive score for a PROTAC's degradation potential, thereby guiding the selection of the most promising candidates for chemical synthesis and experimental validation.

Methodological Frameworks for in Vitro Research of Thalidomide 5 C3 Peg2 Acid Protacs

Biochemical Assays for E3 Ligase Binding Affinity (e.g., MicroScale Thermophoresis, Surface Plasmon Resonance)

Determining the binding affinity of a PROTAC to its recruited E3 ligase is a critical first step. PROTACs based on Thalidomide-5'-C3-PEG2-acid are designed to engage Cereblon (CRBN). revvity.co.jp Two powerful biophysical techniques, MicroScale Thermophoresis (MST) and Surface Plasmon Resonance (SPR), are commonly employed to quantify this interaction.

MicroScale Thermophoresis (MST) measures the motion of molecules in a microscopic temperature gradient, which changes upon binding. In a typical MST experiment for a CRBN-binding PROTAC, a fluorescently labeled CRBN protein is titrated with the unlabeled PROTAC. The binding event alters the hydration shell, charge, or size of the CRBN protein, leading to a change in its thermophoretic movement. This change is monitored and plotted against the PROTAC concentration to determine the dissociation constant (Kd), a measure of binding affinity. MST offers the advantage of being a solution-based technique that requires low sample consumption. revvity.com

Surface Plasmon Resonance (SPR) is a label-free technique that detects binding events in real-time on a sensor surface. For PROTAC characterization, the CRBN E3 ligase complex is typically immobilized on the sensor chip. The PROTAC molecule is then flowed over the surface at various concentrations. The binding of the PROTAC to the immobilized CRBN causes a change in the refractive index at the surface, which is detected as a response signal. By analyzing the association and dissociation kinetics, SPR can provide detailed information on binding affinity (Kd), as well as the on-rates (ka) and off-rates (kd) of the interaction. nih.gov These kinetic parameters are crucial for understanding the stability of the binary complex formed between the PROTAC and the E3 ligase.

| Technique | Principle | Key Outputs | Advantages | Considerations |

|---|---|---|---|---|

| MicroScale Thermophoresis (MST) | Measures changes in molecular motion in a temperature gradient upon binding. | Dissociation Constant (Kd) | Solution-based, low sample consumption, tolerant of various buffers. | Requires fluorescent labeling of one binding partner. |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface. | Kd, Association Rate (ka), Dissociation Rate (kd) | Label-free, real-time kinetic data. | Requires immobilization of one partner, which could affect its conformation. |

In Vitro Ubiquitination Assays to Assess Target Protein Modification

The central function of a PROTAC is to induce the ubiquitination of the target protein. This can be directly assessed using a reconstituted, cell-free ubiquitination assay. nih.gov Such assays confirm that the PROTAC can successfully bridge the E3 ligase and the target protein, leading to enzymatic activity.

The setup for an in vitro ubiquitination assay involves combining several purified components in a reaction buffer:

E1 Ubiquitin-Activating Enzyme: The first enzyme in the ubiquitination cascade. nih.gov

E2 Ubiquitin-Conjugating Enzyme: The second enzyme, which receives ubiquitin from E1. nih.gov

E3 Ubiquitin Ligase: The specific ligase recruited by the PROTAC (e.g., the CRBN complex). nih.govlifesensors.com

Target Protein of Interest (POI): The protein intended for degradation.

Ubiquitin: The small regulatory protein that will be transferred to the target.

PROTAC molecule: The this compound-based degrader.

ATP: Required to energize the E1 enzyme. abcam.com

The reaction mixture is incubated to allow the enzymatic cascade to proceed. The outcome is the formation of polyubiquitin (B1169507) chains on lysine (B10760008) residues of the target protein. nih.gov The extent of ubiquitination is typically analyzed by Western Blot. The reaction products are separated by SDS-PAGE, and immunoblotting is performed using antibodies specific to the target protein. A successful reaction is indicated by the appearance of higher molecular weight bands or a "smear" above the unmodified target protein band, representing the addition of multiple ubiquitin molecules. nih.gov This assay provides direct evidence of the PROTAC's ability to induce the desired post-translational modification. lifesensors.com

Quantitative Methods for Protein Degradation Assessment (e.g., Western Blot, AlphaLISA, HiBiT)

While ubiquitination is the trigger, the ultimate goal of a PROTAC is to reduce the total amount of a target protein. Several methods are used to quantify this degradation in cellular lysates after treatment with the PROTAC.

Western Blot is the most traditional method for quantifying protein abundance. proteomics.com Cells are treated with the PROTAC, lysed, and the protein concentration is normalized. The lysates are then run on an SDS-PAGE gel, transferred to a membrane, and probed with a primary antibody against the target protein. The band intensity, detected via a secondary antibody, is quantified and compared to untreated controls and loading controls (e.g., GAPDH or β-actin) to determine the percentage of degradation.

AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a no-wash, bead-based immunoassay that can be adapted to quantify protein levels in cell lysates with high throughput. revvity.comlabcompare.com The assay uses two types of beads: a Donor bead that binds one antibody against the target protein and an Acceptor bead that binds another antibody recognizing a different epitope on the same protein. In the presence of the target protein, the beads are brought into close proximity. Upon excitation, the Donor bead releases singlet oxygen, which travels to the Acceptor bead, triggering a chemiluminescent signal. The signal intensity is directly proportional to the amount of target protein in the lysate. labhoo.com

HiBiT Lytic Detection System is a powerful method based on protein complementation. proteomics.com It involves genetically engineering cells to express the target protein fused with a small 11-amino-acid peptide tag (HiBiT). After treating the cells with a PROTAC, the cells are lysed, and a detection reagent containing the large complementary subunit (LgBiT) and a substrate is added. If the HiBiT-tagged target protein is present, it will combine with LgBiT to form a functional NanoLuc® luciferase enzyme, generating a bright luminescent signal. proteomics.comrevvity.com The loss of luminescence directly correlates with the degradation of the HiBiT-tagged protein, allowing for precise quantification. proteomics.com

| Method | Principle | Format | Key Advantages | Key Limitations |

|---|---|---|---|---|

| Western Blot | Antibody-based detection of immobilized protein on a membrane. proteomics.com | Low-throughput, multi-step | Standard technique, measures endogenous protein. proteomics.com | Semi-quantitative, labor-intensive. |

| AlphaLISA® | Proximity-based immunoassay using luminescent beads. revvity.com | High-throughput, homogeneous | Fast, sensitive, easily automated. labhoo.com | Requires two specific antibodies, potential for matrix interference. |

| HiBiT System | Luciferase complementation with a tagged protein of interest. proteomics.com | High-throughput, homogeneous | Highly quantitative, wide dynamic range, live-cell options available. proteomics.comrevvity.com | Requires CRISPR/Cas9-mediated tagging of the target protein. revvity.com |

Biophysical Characterization of Ternary Complex Formation and Stability (e.g., Size Exclusion Chromatography, Mass Spectrometry)

The efficacy of a PROTAC is highly dependent on its ability to form a stable ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase. springernature.com Several biophysical methods can be used to detect and characterize this critical intermediate.

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. youtube.com This technique can be used to qualitatively assess the formation of the ternary complex. When the target protein, E3 ligase, and PROTAC are mixed, the formation of the larger ternary complex can be observed as a new peak that elutes earlier from the SEC column compared to the individual components. youtube.com This provides a straightforward visual confirmation of complex formation.

Mass Spectrometry (MS) , particularly native mass spectrometry, is a powerful tool for the in-depth analysis of PROTAC-induced complexes. nih.gov In native MS, the non-covalent ternary complex is transferred into the gas phase, and its mass is measured, confirming its stoichiometry. nih.gov This method can semi-quantitatively describe the binding equilibrium between the three components and reveal differences in reaction intermediates formed with various PROTACs. nih.gov Advanced techniques like collision-induced dissociation (CID) can further probe the topology of the complex, providing insights into the protein-protein interactions induced by the PROTAC.

Other valuable techniques include Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) , which can provide quantitative data on the thermodynamics and kinetics of ternary complex formation, including the measurement of cooperativity (α)—the extent to which the binding of one protein partner enhances the binding of the other. nih.govnih.gov

Proteomic Approaches for Comprehensive Analysis of PROTAC-Induced Proteome Changes

While a PROTAC is designed to be specific, it is crucial to assess its global effects on the proteome to identify any unintended off-target degradation. Mass spectrometry-based proteomics is the primary tool for this comprehensive analysis. nih.govmtoz-biolabs.com

In a typical experiment, one cell population is treated with the PROTAC, while a control population is treated with a vehicle. After treatment, cells are lysed, and the proteins are extracted and digested into peptides. These peptide mixtures are then analyzed by liquid chromatography-mass spectrometry (LC-MS). To compare the protein abundance between the samples, quantitative strategies such as Tandem Mass Tag (TMT) labeling or label-free quantification (LFQ) are employed.

This approach allows for the identification and quantification of thousands of proteins in a single experiment. proteomics.com By comparing the proteome of the PROTAC-treated cells to the control, researchers can:

Confirm the on-target degradation of the intended protein.

Quantify the degradation of any off-target proteins. mtoz-biolabs.com

Assess changes in the abundance of proteins in downstream signaling pathways, providing insights into the functional consequences of target degradation. proteomics.com

This global view is essential for understanding the selectivity of the PROTAC and for identifying potential liabilities early in the development process. mtoz-biolabs.com

Cellular Assays for Investigating PROTAC Efficacy in Model Systems

Ultimately, the activity of a PROTAC must be validated in a cellular context. A variety of assays are used to measure target engagement, confirm the mechanism of action, and assess efficacy in relevant cell models.

Target Engagement Assays: Before degradation can occur, the PROTAC must enter the cell and bind to its targets. The Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assays are two common methods to confirm this. nih.govwuxibiology.com CETSA measures the thermal stabilization of a target protein upon ligand binding, while NanoBRET measures the displacement of a fluorescent tracer from a NanoLuc-tagged target protein by the PROTAC in live cells. nih.govwuxibiology.com

Mechanism of Action Confirmation: To prove that the observed protein loss is due to the intended proteasomal degradation pathway, rescue experiments are performed. Cells are co-treated with the PROTAC and a proteasome inhibitor (e.g., MG132 or carfilzomib) or an inhibitor of the neddylation pathway which is required for cullin-RING ligase activity (e.g., MLN4924). nih.gov If the PROTAC-induced degradation is blocked and protein levels are restored in the presence of these inhibitors, it confirms a proteasome-dependent mechanism. nih.gov

Q & A

Q. How can researchers assess the purity of Thalidomide-5'-C3-PEG2-acid during synthesis?

Thin-layer chromatography (TLC) is a primary method for monitoring reaction progress and detecting impurities. After synthesis, compare the Rf values of the crude product against a recrystallized sample to identify unresolved contaminants. For quantitative analysis, high-performance liquid chromatography (HPLC) with UV detection (e.g., at 220 nm) is recommended, using acetonitrile/water gradients as described in USP monographs for thalidomide derivatives . Ensure retention time consistency and peak symmetry to confirm purity.

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal due to its sensitivity and specificity. Internal standards (e.g., deuterated analogs) should be used to correct for matrix effects. For example, in human liver microsomal studies, 5-hydroxythalidomide metabolites were quantified using similar protocols with acetonitrile extraction and C18 column separation . Validate the method with calibration curves (1–1000 ng/mL) and precision/recovery tests.

Q. How can researchers calculate the theoretical yield of this compound synthesis?

Theoretical yield is determined by stoichiometry. For instance, if the reaction uses 1.0 mmol of thalidomide and a 95% coupling efficiency with PEG2-acid, the expected mass is:

Assume molecular weight = 400 g/mol:

Adjust for actual reagent ratios and solvent losses .

Advanced Research Questions

Q. How can contradictory data on this compound’s metabolic stability be resolved?

Contradictions often arise from variability in cytochrome P450 (CYP3A) enzyme activity across experimental models. To address this:

- Compare metabolic rates in human liver microsomes (HLMs) vs. recombinant CYP3A4/5 isoforms .

- Use chemical inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic pathways.

- Validate findings with clinical samples (e.g., plasma from myeloma patients treated with thalidomide analogs) .

- Apply nonparametric statistical methods (e.g., Kaplan-Meier survival analysis) to account for censored data in longitudinal studies .

Q. What experimental design principles optimize in vivo efficacy testing of this compound?

- Dose Escalation: Start with 200 mg/kg (rodent) or 200 mg/day (clinical), increasing incrementally to assess toxicity and efficacy thresholds .

- Response Metrics: Measure paraprotein reduction (≥90% for complete remission) and correlate with bone marrow plasma cell counts .

- Control Groups: Include placebo and standard-of-care arms (e.g., lenalidomide) to contextualize results.

- Endpoint Analysis: Use event-free survival (EFS) and overall survival (OS) curves with hazard ratios adjusted for covariates (age, prior treatments) .

Q. How can batch-to-batch variability in this compound synthesis be minimized for sensitive assays?

- Quality Control (QC): Require ≥95% purity via HPLC and mass spectrometry (MS) .

- Impurity Profiling: Quantify residual solvents (e.g., acetonitrile) and synthetic byproducts (e.g., unreacted PEG2-acid) using GC-MS.

- Standardization: Fix reaction parameters (temperature, pH, coupling agents) and validate with pilot batches.

- Documentation: Adhere to USP guidelines for assay validation, including precision (RSD <5%) and accuracy (90–110% recovery) .

Q. What strategies mitigate CYP3A4-mediated drug-drug interactions (DDIs) with this compound?

- In Vitro Screening: Test inhibition/induction potential using fluorogenic CYP3A4 substrates in HLMs .

- Pharmacokinetic Modeling: Simulate AUC changes using Simcyp® or GastroPlus® with parameters like hepatic extraction ratio (EH).

- Clinical Adjustments: For co-administered CYP3A4 inhibitors (e.g., ritonavir), reduce this compound doses by 50% and monitor plasma levels .

Data Presentation Examples

| Parameter | Value | Reference |

|---|---|---|

| CYP3A4 Km (5-hydroxylation) | 45 ± 12 µM | |

| Clinical Response Rate | 32% (≥25% paraprotein reduction) | |

| Batch Purity (HPLC) | 97.3 ± 1.2% |

Key Considerations

-

Ethical Compliance: Follow institutional guidelines for handling cytotoxic compounds (e.g., PPE, waste disposal) .

-

Literature Review: Prioritize primary sources (e.g., peer-reviewed journals) over vendor catalogs for synthesis protocols 14.

化知为学24年第二次有机seminar——文献检索与常见术语31:37

-

Reproducibility: Document reaction conditions (solvent ratios, stirring time) and share raw data (TLC/HPLC chromatograms) in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.